3-Bromo-5-cyclohexylpyridine
Description
3-Bromo-5-cyclohexylpyridine is a brominated pyridine derivative featuring a cyclohexyl substituent at the 5-position and a bromine atom at the 3-position. The cyclohexyl group confers significant steric bulk and lipophilicity, distinguishing it from other bromopyridines with smaller or polar substituents. This compound is primarily used in pharmaceutical and agrochemical synthesis as a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromine reactivity .
Properties
CAS No. |
1209459-48-2 |
|---|---|
Molecular Formula |
C11H14BrN |
Molecular Weight |
240.14 g/mol |
IUPAC Name |
3-bromo-5-cyclohexylpyridine |
InChI |
InChI=1S/C11H14BrN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
GKIAJCAULUPYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclohexylpyridine typically involves the bromination of 5-cyclohexylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 3-Bromo-5-cyclohexylpyridine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-cyclohexylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form 5-cyclohexylpyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include 3-amino-5-cyclohexylpyridine, 3-thio-5-cyclohexylpyridine, and 3-alkoxy-5-cyclohexylpyridine.
Oxidation Reactions: The major product is 3-bromo-5-cyclohexylpyridine N-oxide.
Reduction Reactions: The major product is 5-cyclohexylpyridine.
Scientific Research Applications
Chemistry: 3-Bromo-5-cyclohexylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound is used to study the effects of brominated pyridines on cellular processes. It can be used as a probe to investigate the interactions of brominated compounds with biological macromolecules.
Medicine: 3-Bromo-5-cyclohexylpyridine has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclohexylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group contribute to the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic features of 3-Bromo-5-cyclohexylpyridine with its analogs:
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 3-Bromo-5-cyclohexylpyridine | Cyclohexyl (5), Br (3) | ~C₁₁H₁₄BrN | ~224.14 | High lipophilicity (logP ~3.5*), steric hindrance, slow coupling kinetics |
| 3-Bromo-5-methoxypyridine | Methoxy (5), Br (3) | C₆H₆BrNO | 188.02 | Moderate polarity (logP ~1.2*), electron-donating methoxy, fast reactivity |
| 3-Bromo-5-ethoxypyridine | Ethoxy (5), Br (3) | C₇H₈BrNO | 202.05 | Increased solubility in organic solvents, intermediate steric bulk |
| 3-Bromo-5-hydroxypyridine | Hydroxyl (5), Br (3) | C₅H₄BrNO | 173.99 | High polarity (logP ~0.5*), acidic hydroxyl (pKa ~8.5), H-bonding capability |
| 3-Bromo-2-hydrazinyl-5-nitropyridine | Hydrazinyl (2), NO₂ (5), Br (3) | C₅H₄BrN₅O₂ | 245.02 | Strong electron-withdrawing effects (NO₂), versatile for heterocyclic synthesis |
Note: LogP values are estimated based on substituent contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
